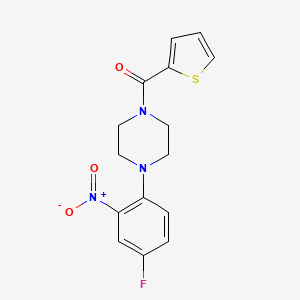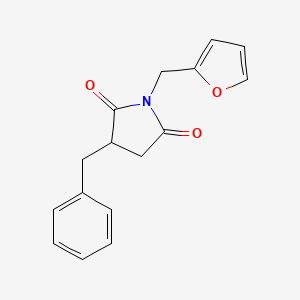![molecular formula C19H19N3O4S B4017261 N-[(8-Hydroxy-5-nitroquinolin-7-YL)(thiophen-2-YL)methyl]pentanamide](/img/structure/B4017261.png)
N-[(8-Hydroxy-5-nitroquinolin-7-YL)(thiophen-2-YL)methyl]pentanamide
Overview
Description
N-[(8-Hydroxy-5-nitroquinolin-7-YL)(thiophen-2-YL)methyl]pentanamide is a complex organic compound that features a quinoline core substituted with hydroxy and nitro groups, a thiophene ring, and a pentanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(8-Hydroxy-5-nitroquinolin-7-YL)(thiophen-2-YL)methyl]pentanamide typically involves multiple steps:
Nitrosation and Oxidation: The preparation begins with the nitrosation of 8-hydroxyquinoline, followed by oxidation to yield 8-hydroxy-5-nitroquinoline.
Formation of Intermediate: The intermediate compound is then reacted with thiophene-2-carbaldehyde under specific conditions to form the desired quinoline-thiophene derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(8-Hydroxy-5-nitroquinolin-7-YL)(thiophen-2-YL)methyl]pentanamide can undergo several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The thiophene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[(8-Hydroxy-5-nitroquinolin-7-YL)(thiophen-2-YL)methyl]pentanamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[(8-Hydroxy-5-nitroquinolin-7-YL)(thiophen-2-YL)methyl]pentanamide involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can interfere with biological processes.
Pathways Involved: It may inhibit enzymes or disrupt cellular functions by generating reactive oxygen species through redox cycling.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxy-5-nitroquinoline: Shares the quinoline core but lacks the thiophene and pentanamide groups.
N-[(8-Hydroxy-5-nitroquinolin-7-YL)-thiophen-2-ylmethyl]-2-methylpropanamide: Similar structure but with a different amide side chain.
Uniqueness
N-[(8-Hydroxy-5-nitroquinolin-7-YL)(thiophen-2-YL)methyl]pentanamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the quinoline and thiophene rings, along with the nitro and hydroxy substituents, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(8-hydroxy-5-nitroquinolin-7-yl)-thiophen-2-ylmethyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-2-3-8-16(23)21-17(15-7-5-10-27-15)13-11-14(22(25)26)12-6-4-9-20-18(12)19(13)24/h4-7,9-11,17,24H,2-3,8H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNLIRPMLDFKJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(C1=CC=CS1)C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-3-phenylpropanamide](/img/structure/B4017186.png)
![7-methyl-2-[5-(3-nitrophenyl)-2-furyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4017188.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-phenylbutanamide](/img/structure/B4017194.png)
![3-(3,4-dichlorophenyl)-1-methyl-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B4017198.png)
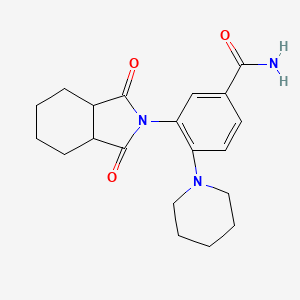
![methyl [5-(5-bromo-3-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4017215.png)
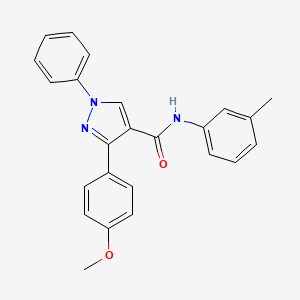
![(2-fluorobenzyl)[3-(2-furyl)-3-phenylpropyl]amine](/img/structure/B4017233.png)
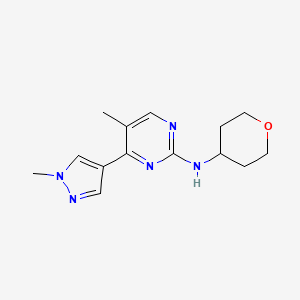
![2-[Tert-butyl(methyl)amino]ethyl 2-(4-fluorophenoxy)acetate;hydrochloride](/img/structure/B4017247.png)
![N-[1-(hydroxymethyl)cyclopentyl]-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4017262.png)
![methyl 2-{[2-(benzoylamino)benzoyl]amino}butanoate](/img/structure/B4017275.png)
